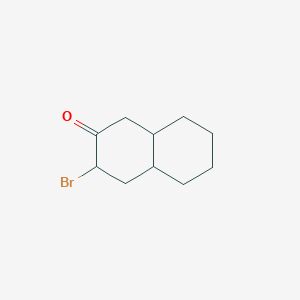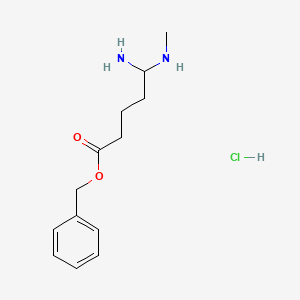
(2-Propoxybenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propoxybenzyl)hydrazine is an organic compound with the molecular formula C10H16N2O It is a derivative of hydrazine, where the hydrazine moiety is attached to a benzyl group substituted with a propoxy group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propoxybenzyl)hydrazine typically involves the reaction of 2-propoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-Propoxybenzaldehyde+Hydrazine hydrate→this compound+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(2-Propoxybenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of azines and other oxidized derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(2-Propoxybenzyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Propoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but lacking the benzyl and propoxy groups.
Phenylhydrazine: Contains a phenyl group instead of the propoxybenzyl group, leading to different chemical and biological properties.
Benzylhydrazine: Similar to (2-Propoxybenzyl)hydrazine but without the propoxy substitution.
Uniqueness
This compound is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility in organic solvents and its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
(2-propoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-2-7-13-10-6-4-3-5-9(10)8-12-11/h3-6,12H,2,7-8,11H2,1H3 |
Clave InChI |
UQRXFJVKRXOMLS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


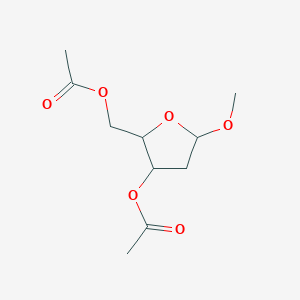
![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)

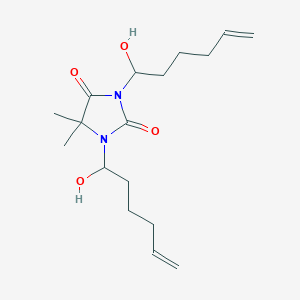
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
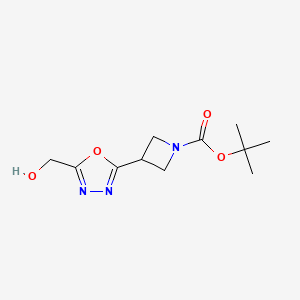
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
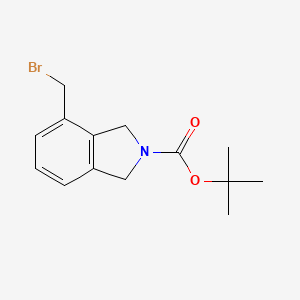
![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)
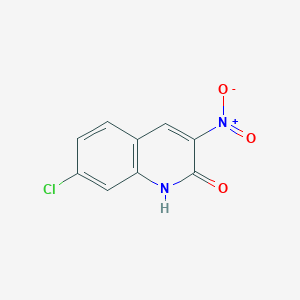
![1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
